

# In-depth Technical Guide: Physical Properties of 4,5-Dibromothiophene-2-carboxylic Acid

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## Compound of Interest

**Compound Name:** 4,5-Dibromothiophene-2-carboxylic acid

**Cat. No.:** B180768

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **4,5-Dibromothiophene-2-carboxylic acid**, a key intermediate in pharmaceutical and organic synthesis. The information is presented to facilitate its use in research and development, with a focus on quantitative data, experimental methodologies, and clear visualizations of experimental workflows.

## Core Physical Properties

**4,5-Dibromothiophene-2-carboxylic acid** is a halogenated heterocyclic compound. At room temperature, it exists as a solid, typically a white to off-white powder. The presence of two bromine atoms and a carboxylic acid group on the thiophene ring significantly influences its chemical reactivity and physical characteristics.

A summary of its key physical properties is presented in the table below:

Property	Value	Source(s)
Molecular Formula	$C_5H_2Br_2O_2S$	<a href="#">[1]</a>
Molecular Weight	285.94 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	6324-10-3	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Solid, white/off-white powder	<a href="#">[2]</a>
Melting Point	Not definitively reported; a related methyl ester melts at 153–156°C.	<a href="#">[3]</a>
Solubility	Qualitative data suggests solubility is influenced by the polar carboxylic acid group and the halogen substituents. Quantitative data in common solvents is not readily available.	<a href="#">[2]</a>

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **4,5-Dibromothiophene-2-carboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show a singlet for the single proton on the thiophene ring. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent carboxylic acid and bromine substituents. In analogous compounds, the thiophene proton appears as a singlet around  $\delta$  7.65 ppm.[\[3\]](#) The acidic proton of the carboxylic acid group would appear as a broad singlet, typically downfield.
- <sup>13</sup>C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms in the molecule. The carbons attached to the bromine atoms are expected to have chemical shifts around 116 ppm due to the halogen's inductive effect.[\[3\]](#) The carbonyl carbon of the carboxylic acid will appear significantly downfield.

## Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

Functional Group	Wavenumber Range (cm <sup>-1</sup> )	Description	Source(s)
O-H (Carboxylic Acid)	2500–3000	Broad absorption due to hydrogen bonding	[3]
C=O (Carbonyl)	1670–1700	Strong, sharp absorption	[3]
C-Br (Carbon-Bromine)	~730	Characteristic stretching vibration	[3]

## Mass Spectrometry (MS)

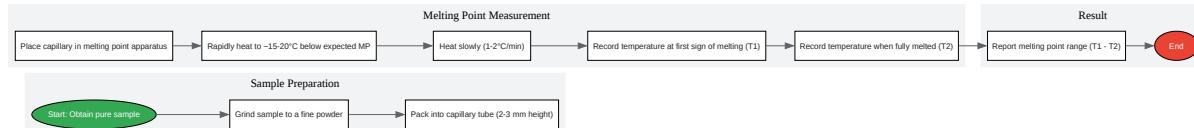
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **4,5-Dibromothiophene-2-carboxylic acid**, the molecular ion peak ([M]<sup>+</sup>) would be expected at m/z corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern for species containing two bromine atoms will be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, with the expected [M+H]<sup>+</sup> ion for C<sub>5</sub>H<sub>3</sub>Br<sub>2</sub>O<sub>2</sub>S.[3]

## Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physical properties of **4,5-Dibromothiophene-2-carboxylic acid**.

### Determination of Melting Point

A standard capillary melting point apparatus can be used to determine the melting point.



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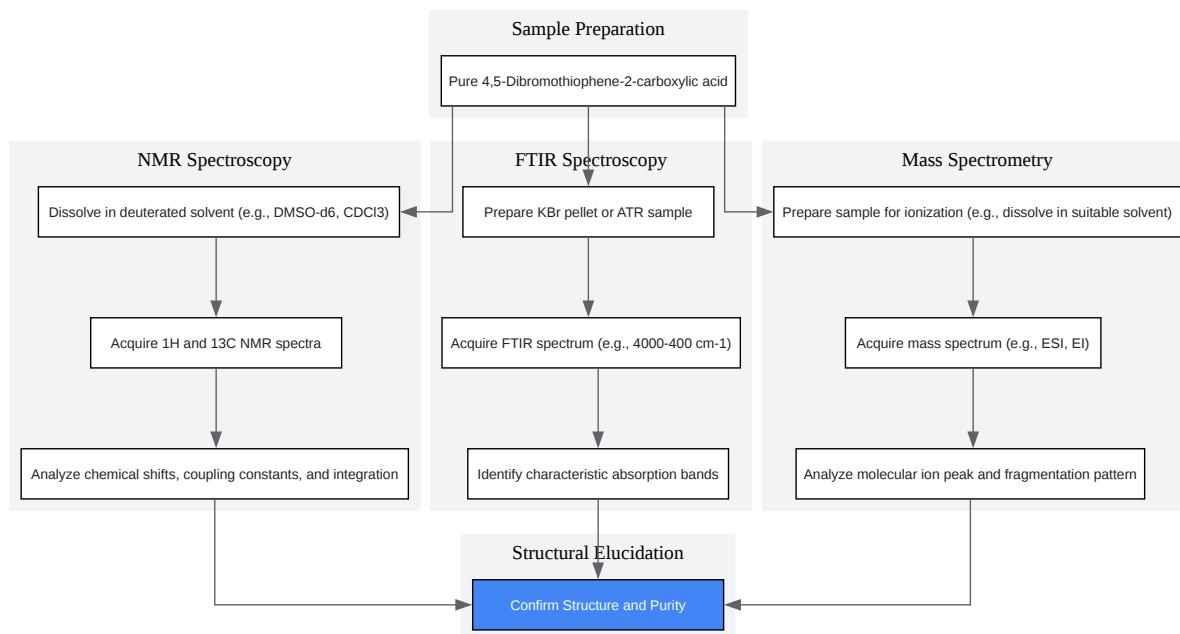
### Workflow for Melting Point Determination

#### Procedure:

- A small amount of the finely powdered, dry sample is packed into a capillary tube.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a steady rate, and the temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

## Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for obtaining and interpreting spectroscopic data for **4,5-Dibromothiophene-2-carboxylic acid**.

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### General Workflow for Spectroscopic Analysis

## Safety and Handling

Appropriate safety precautions should be taken when handling **4,5-Dibromothiophene-2-carboxylic acid**. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. As a halogenated organic compound and a carboxylic acid,

it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

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## References

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